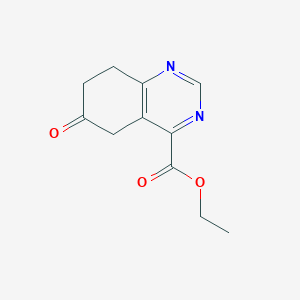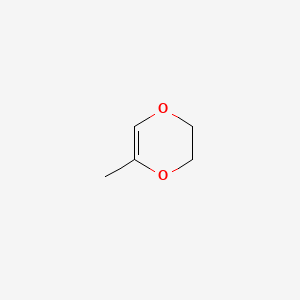
2,3-Dihydro-5-methyl-1,4-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5-methyl-1,4-dioxin is an organic compound with the molecular formula C5H8O2 It is a heterocyclic compound containing a dioxin ring with a methyl group attached at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydro-5-methyl-1,4-dioxin can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones with acetyl chloride in the presence of zinc (II) chloride yields 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . Another method involves the oxidation of these intermediates with hydrogen peroxide in formic acid, followed by treatment with magnesium bromide to produce 3-alkyl-6-methyl-1,4-dioxane-2,5-diones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5-methyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in formic acid.
Substitution: It can react with acetyl chloride in the presence of zinc (II) chloride to form acetylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid.
Substitution: Acetyl chloride and zinc (II) chloride.
Major Products
Oxidation: 3-alkyl-6-methyl-1,4-dioxane-2,5-diones.
Substitution: 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5-methyl-1,4-dioxin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5-methyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-5-methyl-1,4-dioxin can be compared with other similar compounds, such as:
2,3-Dihydro-1,4-dioxin-2-ones: These compounds share a similar dioxin ring structure but differ in their substituents.
1,4-Dioxane-2,5-diones: These compounds are oxidation products of this compound and have different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
3973-22-6 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
5-methyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DGZFPEFJNUNGAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
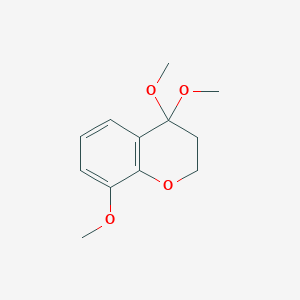
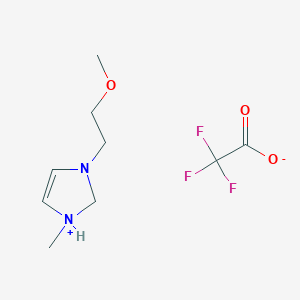

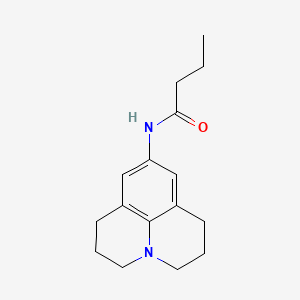
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
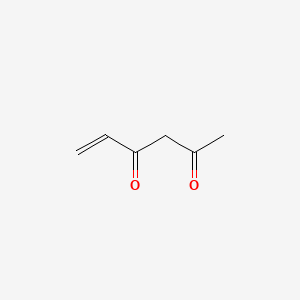
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
